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WS3-10 protein

Cat. No.: B1178813
CAS No.: 148349-56-8
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Description

The WS3-10 protein, scientifically known as Transgelin (or TAGLN), is a cytoskeletal protein that serves as a key regulator of actin dynamics and is prominently expressed in smooth muscle cells . This protein is a member of the calponin family, characterized by the presence of a calponin homology (CH) domain, and functions as an actin cross-linking and gelling protein, contributing to the structural integrity and contractile properties of cells . In research, WS3-10/Transgelin is a critical biomarker for studying cellular senescence. Seminal work has demonstrated that its mRNA and protein levels are significantly overexpressed in senescent human diploid fibroblasts (HDFs) compared to their younger counterparts . This strong association with the senescent phenotype makes it a valuable tool for investigating replicative senescence and age-related pathologies. Furthermore, its role in calcium-dependent interactions and contractile properties suggests it may contribute to the altered physiology of aged cells . Beyond senescence research, WS3-10/Transgelin has emerged as a sensitive biomarker for assessing acute tissue damage, particularly in the gut. Its detection in serum and plasma is a valuable non-invasive method for identifying and evaluating injuries such as acute intestinal ischemia, as the protein is released upon disruption of smooth muscle cells in the gastrointestinal tract . Research-grade WS3-10/Transgelin is essential for studies focusing on the actin cytoskeleton, smooth muscle biology, the mechanisms of cellular aging, and the development of biomarkers for critical medical conditions.

Properties

CAS No.

148349-56-8

Molecular Formula

C11H8N2O

Synonyms

WS3-10 protein

Origin of Product

United States

Molecular and Genetic Characterization of Ws3 10 Protein Transgelin

Genomic Locus and Transcriptional Architecture of TAGLN Gene (encoding WS3-10 Protein)

The gene encoding human Transgelin, TAGLN, is located on chromosome 11 at locus 11q23.2. frontiersin.orgfrontiersin.orgsinobiological.com The gene spans approximately 5.4 kb and consists of 5 exons and 4 introns. frontiersin.orgatlasgeneticsoncology.org Specifically, it contains a large intron 1 and three shorter introns. atlasgeneticsoncology.org The transcriptional architecture of TAGLN results in a 1566 bp transcript. atlasgeneticsoncology.org Within this transcript, all of exon 1 and the first 12 bp of exon 2 are untranslated regions (UTRs), as are the last 432 bp of exon 5. atlasgeneticsoncology.org The five exons of TAGLN1 can produce a total of eight transcripts. frontiersin.org

Here is a summary of the genomic and transcript features:

FeatureDescription
Gene NameTAGLN (Transgelin)
Chromosomal Location11q23.2 frontiersin.orgfrontiersin.orgsinobiological.com
Gene Size~5.4 kb frontiersin.orgatlasgeneticsoncology.org
Number of Exons5 frontiersin.orgatlasgeneticsoncology.org
Number of Introns4 (large intron 1, 3 short introns) atlasgeneticsoncology.org
Transcript Size1566 bp atlasgeneticsoncology.org
Untranslated RegionsExon 1, first 12 bp of Exon 2, last 432 bp of Exon 5 atlasgeneticsoncology.org
Number of Transcripts8 (for TAGLN1) frontiersin.org

Transcriptional Regulation of this compound (Transgelin) Expression

TAGLN expression is tightly controlled by various signals and mechanical cues. maayanlab.cloud This regulation is crucial for maintaining the differentiated contractile phenotype of smooth muscle cells. maayanlab.cloud

Promoter and Enhancer Elements Influencing TAGLN Gene

Several putative promoter regions are present within the 800 bp region upstream of the TAGLN start site. atlasgeneticsoncology.org The human TAGLN promoter region contains two CArG boxes, which are binding sites for the serum response factor (SRF). nih.gov Additionally, binding sites for other transcription factors, such as AP-1 and SP1, have been identified in the promoter region. nih.gov The CArG box/serum response factor (SRF)/myocardin (or myocardin-related transcription factor) complex is a key regulator of SMC-specific marker genes, including TAGLN. ahajournals.org Myocardin, a potent SRF coactivator expressed exclusively in SMC and cardiomyocytes, binds to SRF on CArG regions of SMC marker genes. ahajournals.org Studies using chimeric transcriptional cassettes have shown that the smooth muscle-specific SM22alpha promoter can be combined with enhancers (e.g., SM-myosin heavy chain or creatine (B1669601) kinase enhancers) to achieve stronger and smooth muscle-specific transgene expression. nih.gov The Tagln promoter is activated in smooth muscle cells derived from embryonic stem cells. biologists.com

Epigenetic Modifications Governing TAGLN Gene Expression

Epigenetic modifications, including DNA methylation and histone modifications, play a significant role in regulating TAGLN transcription. nih.govahajournals.org DNA methylation of the TAGLN gene has been reported to be important in its transcriptional regulation. nih.gov For instance, hypermethylation of TAGLN has been observed in hepatocellular and colorectal carcinoma. nih.gov Conversely, the TAGLN gene was found to be hypomethylated in malignant peripheral nerve sheath tumor (MPNST) cells, contributing to its upregulation in these cells. nih.govnih.gov

Histone modifications also impact TAGLN expression. Enhancer of zeste homolog-2 (EZH2), a methyltransferase, regulates TAGLN expression by modifying the chromatin structure at the TAGLN promoter through tri-methylation of H3K27. nih.govnih.gov A decrease in EZH2 expression and activity leads to increased TAGLN expression. nih.gov Inhibition of EZH2 augmented TGFβ2-induced SM22α expression, and this correlated with decreased H3K27me3 levels at the TAGLN proximal promoter. nih.gov This suggests that EZH2 acts as an epigenetic integrator of signaling pathways like IL-1β and TGFβ2 in regulating TAGLN. nih.gov Furthermore, silencing of the Tagln gene after injury in vivo appeared to be mediated through the binding of HDAC2 to the CArG region and reduced H4 acetylation. ahajournals.org This process can involve the upregulation of Klf4, which binds to G/C repressor elements and recruits HDACs and pElk, contributing to the silencing of SMC marker genes like Tagln. ahajournals.org

Dynamic modifications of DNA methylation patterns of SMC marker genes, including Tagln, may contribute to changes in their expression during phenotypic transitions. ahajournals.org

Transcriptional Factors Modulating this compound (Transgelin) Levels

Transcription factors play a crucial role in modulating TAGLN expression. The serum response factor (SRF) is a key transcription factor that binds to CArG boxes in the TAGLN promoter. nih.govahajournals.org Myocardin, in complex with SRF, is a potent activator of TAGLN transcription in smooth muscle cells. ahajournals.org Other transcription factors such as AP-1 and SP1 also have binding sites in the TAGLN promoter region, suggesting their involvement in its regulation. nih.gov TGF-β/Smad3 signaling is known to tightly control TAGLN expression. maayanlab.cloud Smad proteins regulate the transcriptional induction of the SM22alpha gene by TGF-beta. atlasgeneticsoncology.org

Post-Transcriptional Regulation of this compound (Transgelin) mRNA

Post-transcriptional regulation mechanisms, such as mRNA stability and degradation, contribute to the control of TAGLN protein levels.

mRNA Stability and Degradation Pathways of this compound (Transgelin) Transcripts

Crosstalk exists between nuclear transcription and cytoplasmic mRNA decay pathways, influencing mRNA levels. nih.gov This can lead to mRNA buffering, where transcription and degradation act at compensatory rates, or enhanced gene expression regulation when they act additively. nih.gov RNA-binding proteins (RBPs) can influence mRNA stability and be transported with mRNA to the cytoplasm. nih.gov

Specific to Transgelin, studies suggest that its expression and degradation in myofibroblasts and keratinocytes are regulated by mechanical tension in the cytoskeleton produced by myosin II motor in response to the stiffness of the culture matrix/extracellular matrix. nih.gov Furthermore, microRNAs can be involved in regulating TAGLN mRNA. For example, miR-144 may regulate osteosarcoma cell proliferation and invasion by downregulating its target gene, TAGLN. nih.gov RNA-sequencing studies have also identified miR-629-3p and the TAGLN miRNA-mRNA pair as being involved in calcified aortic valve disease. nih.gov

TRAF6-mediated proteasomal degradation has been shown to downregulate TAGLN in prostate cancer cells. atlasgeneticsoncology.orgnih.govresearchgate.net This degradation contributes to decreased TAGLN levels, which can enhance prostate cancer cell proliferation and suppress migration by activating signaling pathways like NF-κB and Myc. researchgate.net

Here is a summary of some factors involved in TAGLN regulation:

Regulatory MechanismFactors/Elements InvolvedEffect on TAGLN ExpressionSource
Transcriptional Regulation
Promoter/Enhancer ElementsCArG boxes, SRF, Myocardin, AP-1, SP1, TGF-β control element, Smad binding element, F10 enhancer (in specific contexts)Activation/Regulation atlasgeneticsoncology.orgnih.govahajournals.orgnih.govbiologists.com
Epigenetic ModificationsDNA methylation (Hyper- or Hypo-), EZH2, H3K27me3, HDAC2, H4 acetylation, Klf4Repression or Activation nih.govahajournals.orgahajournals.orgnih.govnih.govoncotarget.com
Transcriptional FactorsSRF, Myocardin, Smad proteins, AP-1, SP1Activation/Regulation atlasgeneticsoncology.orgnih.govahajournals.org
Post-Transcriptional Regulation
mRNA Stability/DegradationMechanical tension, miR-144, miR-629-3p, TRAF6-mediated proteasomal degradationRegulation of mRNA/Protein levels atlasgeneticsoncology.orgnih.govresearchgate.net

Translational Control Mechanisms for this compound (Transgelin) Synthesis

Translational control mechanisms also contribute to the regulation of transgelin synthesis. Transcriptional and translational upregulation of transgelin-2 has been observed in numerous cancers. frontiersin.org While specific detailed mechanisms of translational control for transgelin were not extensively covered in the search results, the upregulation at both transcriptional and translational levels suggests coordinated regulatory processes influencing protein synthesis. frontiersin.org

Post-Translational Modifications of this compound (Transgelin)

Post-translational modifications (PTMs) are crucial for modulating protein activity and function. mdpi.comresearchgate.net Transgelin undergoes various PTMs, including phosphorylation, ubiquitination, and potentially glycosylation and methylation, which can significantly impact its biological roles. frontiersin.orgnih.govmdpi.comresearchgate.netnih.govaffbiotech.comuniprot.orguniprot.orgrsc.orgbiorxiv.org

Phosphorylation Events and Functional Implications for this compound (Transgelin)

Phosphorylation is a key regulatory PTM for transgelin, with multiple potential phosphorylation sites identified, particularly in Transgelin-2. frontiersin.orgnih.gov These sites include serine, threonine, and tyrosine residues. frontiersin.orgnih.gov For example, Transgelin-2 can be phosphorylated at Ser-11, Ser-83, Thr-84, Ser-145, Ser-163, Thr-180, Ser-185, Thr-190, and Tyr-192. frontiersin.orgnih.gov

Phosphorylation events have significant functional implications. ERK interacts with Transgelin-2 and phosphorylates residue 145, which is important in tumor metastasis. frontiersin.org PKA phosphorylates Ser-163 in Transgelin-2, and mutations at this site can enhance cell motility. nih.gov PKC can phosphorylate Thr-180 and Ser-185 in the CLR region of Transgelin-2, potentially contributing to actin depolymerization. nih.gov Transgelin-2 phosphorylation also plays a role in regulating airway smooth muscle relaxation by affecting the phosphorylation level of key proteins in the calcium sensitization pathway. frontiersin.org

A summary of potential phosphorylation sites in Transgelin-2 is presented in the table below:

Amino Acid ResidueType of ModificationLocationSourceFunctional Implication (where noted)
Ser-11Phosphorylation nih.gov
Ser-83Phosphorylation frontiersin.orgnih.govEnhances cell motility (S83D mutant) nih.gov
Thr-84Phosphorylation frontiersin.orgnih.gov
Ser-145Phosphorylation frontiersin.orgnih.govImportant in tumor metastasis frontiersin.org
Ser-163Phosphorylation frontiersin.orgnih.govEnhances cell motility (S163D mutant) nih.gov
Thr-180PhosphorylationCLR-region nih.govContributes to actin depolymerization nih.gov
Ser-185PhosphorylationCLR-region nih.govContributes to actin depolymerization nih.gov
Thr-190PhosphorylationCLR-region nih.gov
Tyr-192PhosphorylationCLR-region nih.govPhosphorylated in HeLa and K562 cells nih.gov
Ser-181 (T-1)PhosphorylationCLR-region nih.govReduces actin binding in vitro nih.gov

Ubiquitination and Proteasomal Degradation of this compound (Transgelin)

Ubiquitination is another important PTM regulating transgelin levels, particularly through proteasomal degradation. Studies have shown that Transgelin-1 (TAGLN) is downregulated through proteasomal degradation in prostate cancer cells. nih.govresearchgate.net The E3 ligase TRAF6 has been identified to catalyze the mono-ubiquitination of TAGLN at lysine (B10760008) residues K89 or K108, which is crucial for its TRAF6-mediated proteasomal degradation. nih.govresearchgate.netresearchgate.net This degradation pathway can impact cellular processes, including proliferation and migration, by affecting downstream signaling pathways like NF-κB and Myc. nih.govresearchgate.net The ubiquitin ligase CHIP has also been shown to regulate transgelin expression at the protein level, promoting extracellular matrix degradation. nih.gov

Glycosylation Patterns and this compound (Transgelin) Activity

Glycosylation, the addition of carbohydrate moieties to proteins, is a PTM that can influence protein folding, recognition, migration, and endocytosis. rsc.org While less extensively documented than phosphorylation and ubiquitination for transgelin specifically in the provided results, Transgelin-2 has been identified as a serum protein exhibiting significantly decreased levels in non-diabetic renal diseases compared to diabetic nephropathy, suggesting potential alterations in its glycosylation in disease states. rsc.org Glycosylation sites have been predicted for TAGLN (UniProt accession Q01995), including O-linked glycans. genecards.orguniprot.org Alterations in glycosylation pathways, potentially linked to changes in metabolites, have been observed in contexts where transgelin's role is being investigated, such as bladder cancer cells under hypoxic and glucose-deprived conditions. biorxiv.org

Other Post-Translational Modifications Affecting this compound (Transgelin) Biology

Beyond phosphorylation, ubiquitination, and glycosylation, other PTMs can affect transgelin biology. Methylation has been observed, with a methylation site implicated at Arg-196 in Transgelin-3. frontiersin.org Acetylation has also been noted as a PTM for transgelin. affbiotech.comuniprot.org The formation of non-coded amino acids (ncAAs) due to differential PTMs has been detected in transgelin in the context of bladder ischemia, potentially contributing to structural damage and dysfunction. mdpi.com Methionine sulfoxidation is another reversible PTM that can occur on proteins, including Transgelin-2, and is increasingly recognized as a regulatory modification. uma.es Peptidomic analysis has also identified C-terminal peptides from transgelins that are regulated by exercise and may play roles in cell-cycle regulation, extracellular matrix remodeling, and cell migration. nih.gov

Functional Mechanisms of Ws3 10 Protein Transgelin

Enzymatic Activities Associated with WS3-10 Protein (Transgelin)

While primarily recognized for its structural role in binding and stabilizing actin filaments, direct enzymatic activities with defined substrates and catalytic mechanisms for Transgelin are not extensively documented in the provided research. Transgelin's function is largely attributed to its interaction with actin and other proteins, influencing cytoskeletal dynamics rather than catalyzing specific biochemical reactions as a classical enzyme uniprot.orgassaygenie.comatlasgeneticsoncology.orgwikipedia.org.

Substrate Specificity and Catalytic Mechanisms of this compound (Transgelin)

Based on the available information, Transgelin's primary "substrate" in a functional context is filamentous actin (F-actin), to which it binds and cross-links, contributing to the stabilization and gelation of actin networks uniprot.orgatlasgeneticsoncology.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.net. It competes with proteins like cofilin for F-actin binding and can block Arp2/3 complex-nucleated actin branching frontiersin.orgresearchgate.netnih.gov. While these interactions involve molecular recognition and conformational changes, they are not typically described as enzymatic catalysis with defined substrates undergoing chemical transformation. The precise molecular mechanisms of how Transgelin induces actin gelation and bundling involve its actin-binding sites, particularly within the CLIK domain atlasgeneticsoncology.org.

Kinetic Parameters and Regulation of this compound (Transgelin) Enzymatic Function

Specific kinetic parameters such as Km or Vmax values, which characterize the catalytic efficiency of enzymes, are not reported for Transgelin in the context of enzymatic activity in the provided sources. Its regulation is more related to its expression levels, post-translational modifications (such as phosphorylation), and its interactions with other proteins and signaling pathways atlasgeneticsoncology.orgnih.govresearchgate.net. For instance, Transgelin-2 expression can be regulated by pathways such as NF-κB, TGFβ, and KRAS-ERK signaling nih.gov. Calcium signaling is also suggested as a possible regulatory mechanism due to the presence of EF-hand Ca2+ binding motifs in the CH domain of transgelin frontiersin.orgaip.orgresearchgate.net.

Protein-Protein Interaction Networks of this compound (Transgelin)

Transgelin engages in a complex network of protein-protein interactions that are crucial for its diverse functions in regulating the cytoskeleton and influencing cellular processes atlasgeneticsoncology.orgaip.orgfrontiersin.orgresearchgate.netresearchgate.net.

Identification of this compound (Transgelin) Interacting Partners

Transgelin interacts with a variety of cytoskeleton and regulatory proteins. Key interacting partners identified include F-actin, to which it binds via its actin-binding site homologous to the first actin-binding site of calponin atlasgeneticsoncology.orgfrontiersin.orgresearchgate.netontosight.ai. The CH domain of Transgelin has been shown to bind ERK frontiersin.orgresearchgate.net. The C-terminal CLIK segment interacts with ezrin frontiersin.orgresearchgate.net.

Other reported or potential interacting partners include:

Tropomyosin frontiersin.orgaip.orgresearchgate.net

Myosin frontiersin.orgaip.orgresearchgate.net

Gelsolin frontiersin.orgresearchgate.net

Tubulin frontiersin.orgaip.orgresearchgate.net

Desmin frontiersin.orgaip.orgresearchgate.net

Ca2+-calmodulin frontiersin.orgaip.orgresearchgate.netontosight.ai

Ca2+-S100 frontiersin.orgaip.orgresearchgate.net

Phospholipids frontiersin.orgaip.orgresearchgate.net

Poly ADP-ribose polymerase 1 (PARP1) nih.govfrontiersin.orgaip.orgfrontiersin.org

Annexin (B1180172) A2 (ANXA2) (specifically with TAGLN2) frontiersin.org

p53 atlasgeneticsoncology.org

Transient receptor potential channel (TRPC) family proteins (F2R, PLCE1, TRPC 3/5/6) amegroups.orgresearchgate.net

Platelet derived growth factor receptor beta (PDGFRB) researchgate.net

Arp2/3 complex frontiersin.orgresearchgate.netnih.gov

Cofilin frontiersin.orgresearchgate.netnih.gov

Dynein light intermediate chain subunits (LIC1 and LIC2) (specifically with transgelin-2) researchgate.net

A study investigating proteins potentially interacting with transgelin in colon cancer cells identified approximately 297 proteins, including 23 DNA-binding proteins nih.govresearchgate.net.

Table 1: Selected Transgelin Interacting Partners

Interacting PartnerTransgelin Binding DomainFunctional ImplicationSource(s)
F-actinABS domain, CLIK segmentCytoskeleton stabilization, gelation, bundling atlasgeneticsoncology.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net
ERKCH domainRegulation of actin binding, signaling pathway involvement frontiersin.orgfrontiersin.orgresearchgate.net
EzrinCLIK domainInteraction with membrane-cytoskeleton linker protein frontiersin.orgresearchgate.net
PARP1Not specifiedRegulation of Rho signaling, gene expression, metastasis nih.govfrontiersin.orgaip.orgfrontiersin.org
Ca2+-calmodulinCH domain (EF-hand motifs)Possible regulation via calcium signaling frontiersin.orgaip.orgresearchgate.netontosight.ai
p53Not specifiedPromotion of cytoplasmic translocation (in prostate cancer) atlasgeneticsoncology.org

Functional Consequences of this compound (Transgelin) Complex Formation

The formation of complexes between Transgelin and its interacting partners mediates its diverse cellular functions. The interaction with F-actin is fundamental, leading to actin cross-linking, bundling, and stabilization, which are critical for maintaining cell shape, motility, and contractility uniprot.orgatlasgeneticsoncology.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.net. Binding to ERK is suggested to influence Transgelin's interaction with actin frontiersin.org. The interaction with ezrin links the actin cytoskeleton to the cell membrane frontiersin.orgresearchgate.net.

Complex formation with PARP1 has been implicated in regulating the Rho signaling pathway and influencing the expression of genes related to colon cancer metastasis nih.govfrontiersin.orgaip.orgfrontiersin.org. Transgelin's interaction network is also involved in processes like immune synapse stabilization (Transgelin-2) frontiersin.orgresearchgate.netnih.gov, phagocytosis frontiersin.orgresearchgate.netnih.gov, and potentially in regulating the epithelial-mesenchymal transition (EMT) dergipark.org.trnih.gov. The interaction with dynein light intermediate chains suggests a role for Transgelin-2 in mitotic spindle orientation and cell division researchgate.net.

Nucleic Acid Binding Properties of this compound (Transgelin) (if applicable)

While Transgelin is primarily known as an actin-binding protein, there is some evidence suggesting potential, albeit indirect, involvement with nucleic acids or proteins that bind nucleic acids. One study indicated that Transgelin interacts with PARP1, a protein involved in DNA repair and other nuclear processes, and that this complex can translocate into the nucleus to regulate gene expression nih.gov. This suggests that while Transgelin might not directly bind DNA or RNA, its interaction with nuclear proteins like PARP1 could indirectly influence processes involving nucleic acids nih.gov. Furthermore, a proteomic analysis identified DNA-binding proteins among those potentially interacting with transgelin researchgate.net. However, unlike proteins explicitly characterized as nucleic acid-binding proteins such as Translin, strong direct evidence of Transgelin itself binding to DNA or RNA is not a prominent finding in the provided literature nih.gov.

Ligand Binding and Signal Transduction by this compound (Transgelin)

Transgelin's function is intricately linked to its ability to bind various ligands and participate in signal transduction pathways. A key interaction involves its binding to the actin cytoskeleton through its ABM domain nih.govfrontiersin.orgfrontiersin.org. This interaction is fundamental to its role in regulating cell motility and morphology amegroups.orgnih.gov.

Beyond its direct interaction with actin, transgelin has been shown to bind to other proteins, influencing various cellular processes. For instance, the CH domain of transgelin binds to extracellular signal-regulated kinase (ERK) nih.govfrontiersin.orgfrontiersin.org. This interaction suggests a role for transgelin in connecting the ERK/MAPK signaling cascade to cytoskeletal dynamics aip.org.

Transgelin also interacts with ezrin through its C-terminal CLIK domain, further linking it to the regulation of the actin cytoskeleton and critical signal transduction pathways frontiersin.orgresearchgate.netnih.gov. Ezrin is known to orchestrate signals from the cell membrane to the actin cytoskeleton nih.gov.

Research has identified other binding partners that implicate transgelin in specific signaling pathways. Transgelin can bind to poly(ADP-ribose) polymerase-1 (PARP1), which is involved in regulating downstream genes primarily associated with the Rho signaling pathway nih.govfrontiersin.orgresearchgate.net. The Rho signaling pathway plays a crucial role in cytoskeletal remodeling and cell migration nih.govresearchgate.net.

Transgelin-2, a specific isoform, has been shown to interact with annexin A2, leading to the activation of the NF-κB signaling pathway researchgate.net. The NF-κB pathway is involved in various cellular processes, including inflammation, immunity, and cell proliferation spandidos-publications.com. Transgelin-2 also competes with cofilin and Arp2/3 complex for actin binding, influencing actin dynamics and processes like immune synapse stabilization and phagocytosis nih.govfrontiersin.orgresearchgate.net.

Furthermore, transgelin has been implicated in the TGFβ signaling pathway. TGFβ is known to induce transgelin expression, and transgelin-expressing cells respond to TGFβ gradients, influencing processes like ventral midline closure biologists.com. Transgelin also plays a role in the RhoA/Rho kinase pathway, contributing to actin cytoskeleton organization and smooth muscle contraction, and is involved in the WNT signaling pathway, influencing cell proliferation and differentiation abcam.com.

These interactions highlight transgelin's role as a hub protein that integrates signals from various pathways with the actin cytoskeleton, influencing a range of cellular behaviors.

Here is a summary of some known ligand interactions and associated pathways:

Ligand/Binding PartnerTransgelin Domain InvolvedAssociated Signaling Pathway/ProcessSource
ActinABMCytoskeletal organization, Cell motility nih.govfrontiersin.orgfrontiersin.org
ERKCHERK/MAPK signaling nih.govfrontiersin.orgfrontiersin.org
EzrinCLIKCytoskeletal regulation, Signal transduction frontiersin.orgresearchgate.netnih.gov
PARP1Not specifiedRho signaling pathway nih.govfrontiersin.orgresearchgate.net
Annexin A2 (Transgelin-2)Not specifiedNF-κB signaling pathway researchgate.net
Cofilin (Transgelin-2)Competes for binding siteActin depolymerization nih.govfrontiersin.org
Arp2/3 complex (Transgelin-2)Competes for binding siteActin nucleation/branching nih.govfrontiersin.org
TGFβIndirect (induction)TGFβ signaling pathway biologists.com
RhoAInvolved in regulationRhoA/Rho kinase pathway abcam.com
Beta-cateninInvolved in regulationWNT signaling pathway abcam.com
FAK (Transgelin-2)Direct interactionIGF1Rβ/PI3K/AKT pathway nih.gov
p53Binding partnerMitochondria-associated apoptosis amegroups.orgatlasgeneticsoncology.org

Conformational Dynamics and Allosteric Regulation of this compound (Transgelin) Function

The function of transgelin, like many proteins, is influenced by its conformational dynamics and can be subject to allosteric regulation. Conformational changes in proteins, often triggered by ligand binding, can alter their activity and interactions fiveable.mebruker.combiorxiv.org. Allosteric regulation involves the modulation of protein activity by the binding of an effector molecule at a site distinct from the primary functional site, inducing conformational changes that propagate through the protein structure fiveable.menih.govucsf.edu.

Transgelin's structure, including its CH domain, ABM, and CLIK region, allows for flexibility and dynamic rearrangements that are likely crucial for its interactions with actin and other binding partners nih.govfrontiersin.orgfrontiersin.org. The CH domain itself consists of six α-helices, with specific arrangements that contribute to its tertiary fold nih.govresearchgate.net. Changes in the conformation of these domains or the relative orientation between them could impact transgelin's binding affinity for ligands and its ability to influence cytoskeletal structure.

While specific detailed studies on the allosteric regulation of transgelin's function are less extensively documented compared to its binding partners, the principles of protein dynamics and allostery are highly relevant. Post-translational modifications (PTMs) are a significant mechanism for regulating protein function, often acting allosterically by inducing conformational changes that alter activity or interactions libretexts.orglibretexts.orgnih.govresearchgate.net. Although the search results mention potential phosphorylation sites in transgelin-2, detailed information on how specific PTMs allosterically regulate transgelin's conformation and function is not provided nih.govfrontiersin.org.

The presence of two EF-hand Ca2+-binding motifs in the CH domain of transgelin suggests a possible regulation via calcium signaling nih.govfrontiersin.orgaip.orgresearchgate.net. Calcium binding to these motifs could induce conformational changes in the CH domain, potentially affecting its interaction with actin or other binding partners and thereby modulating transgelin's function. This represents a potential mechanism for allosteric regulation mediated by calcium ions.

The interaction of transgelin with various signaling molecules and cytoskeletal components implies that its conformational state is likely influenced by the cellular environment and the presence of its binding partners. Changes in the binding of ligands like ERK, ezrin, or components of the Rho or NF-κB pathways could induce conformational shifts in transgelin, thereby modulating its affinity for actin or its ability to interact with other proteins.

The dynamic nature of protein structures and the concept of conformational ensembles are important in understanding allostery fiveable.menih.govucsf.eduutoronto.ca. Even in the absence of ligand binding, a protein exists as an ensemble of interconverting conformations. Ligand binding can shift the equilibrium towards specific conformational states that are favored in the bound form, thereby influencing the protein's activity at distal sites nih.govucsf.edu. This principle likely applies to transgelin, where the binding of signaling molecules or cytoskeletal components could stabilize specific conformations that are more or less active in regulating actin dynamics.

Further research employing techniques such as NMR spectroscopy, molecular dynamics simulations, and structural biology methods would be valuable in elucidating the detailed conformational dynamics of transgelin and the mechanisms by which ligand binding and potential post-translational modifications allosterically regulate its diverse functions.

Cellular and Subcellular Localization of Ws3 10 Protein Transgelin

WS3-10 Protein (Transgelin) Trafficking and Import Mechanisms

The trafficking and import mechanisms of transgelin are linked to its diverse subcellular locations. As a protein found in the cytoplasm, nucleus, and at the cell membrane, different transport pathways are likely involved. While detailed specific mechanisms for transgelin trafficking are not extensively described in the provided context, general protein trafficking in eukaryotic cells involves the movement of proteins to their specific cellular locations. youtube.comlibretexts.orgresearchgate.net Proteins destined for different compartments utilize specific signal peptides that are recognized by receptors on the target organelle membranes, guiding their insertion into or through the membrane. libretexts.org

For cytoplasmic localization, proteins are generally synthesized on free ribosomes and remain in the cytoplasm. Nuclear import typically involves nuclear localization signals (NLS) on the protein that are recognized by nuclear import receptors, facilitating transport through nuclear pores. The presence of transgelin in the nucleus suggests the existence of such import mechanisms, although specific NLS sequences for transgelin are not explicitly detailed in the search results. nih.govresearchgate.net

The localization of transgelin-2 at the cell membrane and its interaction with transmembrane proteins like cadherins suggest potential mechanisms involving vesicular transport or direct interaction with membrane components. nih.gov Protein trafficking to the cell membrane can occur via the secretory pathway, involving the endoplasmic reticulum and Golgi apparatus, followed by packaging into vesicles that fuse with the plasma membrane. youtube.comresearchgate.net

A recent study highlighted that Transgelin 2 interacts with Fatty-Acid-Binding Protein 5 (FABP5) to facilitate the cell surface localization and function of FABP5 in activated CD8+ T cells. nih.govnih.govresearchgate.netcornell.edu This indicates a role for transgelin-2 in the trafficking or anchoring of other proteins to specific cellular membranes.

Compartmentalization of this compound (Transgelin) and Its Functional Context

The compartmentalization of transgelin is intimately linked to its diverse functions within the cell, particularly its role in regulating the actin cytoskeleton. Its presence in the cytoplasm and association with F-actin stress fibers are crucial for maintaining cell shape, tension, and facilitating cellular movement. abcam.comatlasgeneticsoncology.org Transgelin's ability to bind and cross-link actin filaments contributes to the structural integrity and dynamic remodeling of the cytoskeleton. frontiersin.orgatlasgeneticsoncology.orgresearchgate.net

In smooth muscle cells, transgelin-1's localization with actin is essential for contractile properties. abcam.comnih.govfrontiersin.org In non-muscle cells, the compartmentalization of transgelin-2 at sites of dynamic actin remodeling, such as filopodia, podosomes, and the phagocytic cup, underscores its involvement in cell motility, invasion, and phagocytosis. frontiersin.orgresearchgate.netnih.gov

The nuclear localization of transgelin, observed in certain cell types like colorectal cancer cells, suggests potential roles beyond cytoskeletal regulation. nih.govresearchgate.net It has been hypothesized that nuclear transgelin may participate in transcriptional regulation or maintaining nuclear integrity, possibly through interactions with nuclear actin. nih.govresearchgate.net Studies have shown that transgelin can influence the expression levels of EMT-associated genes and may be involved in the translocation of androgen receptor to the nucleus, further supporting a nuclear function. atlasgeneticsoncology.orgnih.gov

The compartmentalization of transgelin-2 at the immune synapse in T and B lymphocytes highlights its critical role in stabilizing the actin cytoskeleton during cell-cell interactions, which is vital for immune cell activation and function. frontiersin.orgresearchgate.netnih.gov Its interaction with LFA-1 at the immune synapse further illustrates its specific localization and functional partnership with other proteins in distinct cellular compartments. nih.gov

Dynamic Relocation of this compound (Transgelin) in Response to Cellular Stimuli

Transgelin's localization is not static and can change dynamically in response to various cellular stimuli and physiological conditions. The expression and localization of transgelin isoforms can be influenced by factors such as cell differentiation, transformation, and external signals. atlasgeneticsoncology.orgnih.govfrontiersin.org

In smooth muscle differentiation, transgelin-1 is an early marker, and its expression levels reflect the degree of differentiation. nih.govfrontiersin.org In fibroblasts and epithelial cells, transgelin/SM22 is found when treated with TGF-β1, which induces myofibroblast differentiation. nih.govfrontiersin.org

Transgelin expression is often downregulated in transformed cell lines, and this reduction may be an early indicator of the onset of transformation. atlasgeneticsoncology.orgbiotium.com Conversely, transgelin-2 expression can be significantly upregulated in antigen-presenting cells upon stimulation with bacterial endotoxin (B1171834) LPS, indicating a response to inflammatory signals. frontiersin.orgresearchgate.netnih.gov This upregulation in macrophages is controlled by the NF-κB pathway via toll-like receptor-4 (TLR4). frontiersin.orgnih.gov

In B-2 cells, transgelin-2 is upregulated by mitogenic stimuli such as IgM or bacterial endotoxin LPS, suggesting regulation under inflammatory conditions. frontiersin.orgnih.gov The dynamic localization of transgelin-2 at membrane-protrusive regions of T cells during antigen recognition and its accumulation at the immune synapse are examples of its relocation in response to specific cellular interactions. frontiersin.orgresearchgate.netnih.govnih.gov

Furthermore, endoplasmic reticulum (ER) stress responses elicited by the tumor microenvironment have been shown to repress transgelin-2 in infiltrating CD8+ T cells, leading to their dysfunctional state. nih.govnih.govresearchgate.netcornell.edu Restoring transgelin-2 expression in ER-stressed T cells can increase their lipid uptake and improve their function, demonstrating the dynamic regulation of transgelin localization and expression in response to the cellular microenvironment. nih.govnih.govresearchgate.netcornell.edu

The dynamic relocation of transgelin to specific actin-rich structures like filopodia and podosomes in moving cells highlights its rapid recruitment to sites of active cytoskeletal rearrangement necessary for cell migration and invasion. frontiersin.orgresearchgate.netnih.gov

Table 1: Cellular and Subcellular Localization of Transgelin

Localization SiteTransgelin Isoform(s) Primarily FoundAssociated Cellular ProcessesRelevant Citations
CytoplasmTransgelin-1, Transgelin-2Actin cytoskeleton organization, cell shape, tension, motility atlasgeneticsoncology.orgnih.govfrontiersin.orgbiotium.comproteinatlas.org
F-actin Stress FibersTransgelin-1, Transgelin-2Cytoskeletal integrity, cell mechanics frontiersin.orgatlasgeneticsoncology.orgbiotium.comresearchgate.net
Cell MembraneTransgelin-2Interaction with transmembrane proteins, protein anchoring nih.govfrontiersin.orgnih.govnih.govnih.gov
NucleusTransgelin-1, Transgelin-2Transcriptional regulation, nuclear integrity nih.govfrontiersin.orgnih.govresearchgate.net
Filopodial TipsTransgelin-2Cell motility, protrusion formation frontiersin.orgresearchgate.netnih.gov
PodosomesTransgelin-1, Transgelin-2Cell motility, invasion, matrix remodeling frontiersin.orgatlasgeneticsoncology.orgresearchgate.netnih.govresearchgate.net
Distal-SMAC (Immune Synapse)Transgelin-2Immune cell activation, cell-cell adhesion, synapse stability frontiersin.orgresearchgate.netnih.govnih.gov
Phagocytic Cup/SynapseTransgelin-2Phagocytosis frontiersin.orgresearchgate.netnih.gov

Table 2: Stimuli and Corresponding Transgelin Localization/Expression Changes

Stimulus/ConditionTransgelin Isoform(s) AffectedObserved Change in Localization/ExpressionAssociated Cellular Process/ContextRelevant Citations
Smooth Muscle DifferentiationTransgelin-1Increased expressionMuscle development and function nih.govfrontiersin.org
TGF-β1 TreatmentTransgelin/SM22Found/Induced expressionMyofibroblast differentiation nih.govfrontiersin.org
Oncogenic TransformationTransgelin-1Downregulation/AbsenceChanges in actin cytoskeleton, tumor progression atlasgeneticsoncology.orgbiotium.com
LPS Stimulation (APCs)Transgelin-2Significant upregulationInflammatory response, immune cell activation frontiersin.orgresearchgate.netnih.gov
Mitogenic Stimuli (B cells)Transgelin-2UpregulationInflammatory conditions, B cell activation frontiersin.orgnih.gov
Antigen Recognition (T cells)Transgelin-2Localization at membrane-protrusive regionsImmune synapse formation frontiersin.orgresearchgate.netnih.gov
ER Stress (Tumor Microenvironment)Transgelin-2Repression in CD8+ T cellsT cell dysfunction in cancer nih.govnih.govresearchgate.netcornell.edu

Biological Roles of Ws3 10 Protein Transgelin in Cellular Processes

Role of WS3-10 Protein (Transgelin) in Cell Proliferation and Differentiation

Transgelin plays a significant role in regulating cell proliferation and differentiation, although its effect can vary depending on the cell type and context. In some instances, transgelin is associated with inhibiting cell proliferation. For example, overexpression of transgelin in esophageal squamous cell carcinoma (ESCC) cells significantly decreased cell proliferation rates, while knockdown promoted proliferation frontiersin.org. Similarly, in colon cancer cells, the transgelin gene can block the proliferation and differentiation of HT29 cells researcherslinks.com. Studies in bladder carcinoma cells also indicate that transgelin functions as a tumor suppressor gene by attenuating cell proliferation nih.gov.

Conversely, transgelin has been identified as an early marker of smooth muscle differentiation and is ubiquitously expressed in vascular and visceral smooth muscle biosave.com. It is also involved in vascular and visceral smooth muscle cell differentiation during embryonic development atlasgeneticsoncology.org. Transgelin expression is essential for adipogenesis and osteoblast differentiation researchgate.net. In bone marrow mesenchymal stem cells (MSCs), transgelin is involved in proliferation and differentiation mdpi.com.

The WNT signaling pathway, which influences cell proliferation and differentiation, is also influenced by TAGLN abcam.com.

Research findings related to Transgelin's role in Cell Proliferation and Differentiation:

Cell Type / ContextTransgelin Expression/ManipulationEffect on ProliferationEffect on DifferentiationSource
Esophageal Squamous Cell CarcinomaDownregulationEnhancedNot specified frontiersin.org
Esophageal Squamous Cell CarcinomaOverexpressionDecreasedNot specified frontiersin.org
Colon Cancer Cells (HT29)OverexpressionDecreasedBlocked researcherslinks.com
Colon Cancer Cells (HT29)KnockdownIncreasedNot specified researcherslinks.com
Bladder Carcinoma CellsHigher in normal vs. carcinomaAttenuatesNot specified nih.gov
Vascular and Visceral Smooth MuscleExpressedNot specifiedEarly marker/Involved biosave.comatlasgeneticsoncology.org
Adipocyte ProgenitorsEssential expressionNot specifiedEssential for adipogenesis researchgate.net
Human Skeletal Stem CellsOverexpressionReducedEnhanced osteogenesis/adipogenesis researchgate.net
Bone Marrow Mesenchymal Stem CellsInvolvedInvolvedInvolved mdpi.com

Involvement of this compound (Transgelin) in Apoptosis and Cell Survival Pathways

Transgelin is implicated in apoptosis and cell survival pathways, with some studies suggesting a pro-apoptotic role and others highlighting its contribution to cell survival under specific conditions. Transgelin has been reported to promote p53 mediated mitochondrial dependent apoptosis atlasgeneticsoncology.org. Co-immunoprecipitation and two-hybrid studies have shown p53 and transgelin to be binding partners atlasgeneticsoncology.org. Re-expression of transgelin can promote cytoplasmic p53 translocation atlasgeneticsoncology.org. Transgelin expression has been shown to be significantly positively associated with TP53 and PARP1, and negatively with BCL2, supporting the activation of the mitochondria-associated apoptosis pathway by transfecting with transgelin amegroups.org. This can result in the downregulation of BCL2 to activate caspase-3 amegroups.org.

In colorectal cancer cells, Tanshinone IIA can induce apoptosis, and this process involves downregulating the expression of Transgelin-2 through the p38MAPK signal pathway nih.gov.

While some evidence points towards a role in promoting apoptosis, transgelin's function in cell survival pathways may be linked to its broader roles in maintaining cellular homeostasis and responding to stress, as discussed in subsequent sections.

This compound (Transgelin)'s Contribution to Cellular Metabolism

Transgelin has been shown to contribute to cellular metabolism, particularly in the context of lipid metabolism and glycolysis. Transgelin-2 (TAGLN2) has been identified as playing a vital role in optimizing the uptake of fatty acids and energy production in cytotoxic or CD8+ T cells azolifesciences.comgumed.edu.pl. This function is mediated through an interaction with fatty-acid-binding protein 5 (FABP5), which aids T cells in importing and using fatty acids azolifesciences.comgumed.edu.plnih.gov. TAGLN2 facilitates the surface localization of FABP5 on activated CD8+ T cells, enabling FABP5-driven lipid uptake gumed.edu.plnih.gov.

In fibroblasts, Transgelin (TAGLN) can regulate the level of SLC2A3-mediated glycolysis and motility through the RhoA/ROCK2 pathway ijbs.com. Downregulation of TAGLN inhibited SLC2A3 expression, which reduced cellular glycolysis levels and cellular motility ijbs.com. This suggests that mechanotransduced cytoskeletal proteins like transgelin can regulate glycolytic processes ijbs.com.

Transgelin has also been linked to cellular cholesterol homeostasis. In transgelin knockout cells, a reduction in the uptake of LDL, very low-density lipoprotein, and transferrin was observed, suggesting that transgelin affects something common between these cargos, likely related to endocytosis asbmb.org. Microscopy experiments indicated that transgelin plays a vital role during LDLR internalization, possibly by binding to actin filaments during endocytosis, thereby facilitating LDL uptake asbmb.org. Differences in transgelin expression in human populations have been associated with elevated plasma lipids (triglycerides, total cholesterol, and LDL cholesterol) asbmb.org.

Research findings related to Transgelin's contribution to Cellular Metabolism:

Cell Type / ContextTransgelin Family MemberMetabolic Process Involved InKey Interaction/Pathway InvolvedEffect of TransgelinSource
CD8+ T cellsTransgelin-2 (TAGLN2)Fatty acid uptake, energy productionFABP5 interactionOptimizes uptake/production azolifesciences.comgumed.edu.plnih.gov
FibroblastsTransgelin (TAGLN)GlycolysisRhoA/ROCK2-SLC2A3 pathwayRegulates glycolysis levels ijbs.com
Various cell typesTransgelinCellular cholesterol homeostasisLDL receptor internalization/endocytosisPlays vital role in uptake asbmb.org

Immunological Functions of this compound (Transgelin)

Transgelin, particularly Transgelin-2, has significant immunological functions, primarily related to regulating actin dynamics in immune cells and facilitating cell-cell interactions. Transgelin-2 is the only transgelin family member present in leukocytes and is involved in various immune responses nih.govnih.gov.

In T cells, Transgelin-2 regulates T cell activation by stabilizing the actin cytoskeleton at the immunological synapse nih.govnih.gov. It is physically associated with LFA-1, and this interaction enhances the inside-out signaling of LFA-1, improving the adhesion of T cells and stabilizing the immune synapse nih.govfrontiersin.org. Transgelin-2 acts as a molecular staple to stabilize the actin cytoskeleton and competes with cofilin to bind filamentous (F)-actin, which may enable immune synapse stabilization during T-cell interaction with antigen-presenting cells (APCs) researchgate.netnih.govfrontiersin.org.

Transgelin-2 in B cells also participates in the stabilization of T cell-B cell conjugates nih.gov. While expressed at trace levels in macrophages, its expression is highly upregulated upon lipopolysaccharide (LPS) stimulation and plays an essential role in macrophage phagocytosis nih.govresearchgate.netnih.gov. Transgelin-2 blocks Arp2/3 complex-nucleated actin branching, presumably related to small filopodia formation, enhanced phagocytic function, and antigen presentation researchgate.netnih.govfrontiersin.org.

Transgelin-2 is considered an essential part of the molecular armament required for host defense against neoplasms and infectious diseases researchgate.netnih.govfrontiersin.org. Knockout of Transgelin-2 in T cells or macrophages reduces the motility of these cells nih.govfrontiersin.org.

Research findings related to Transgelin's Immunological Functions:

Immune Cell TypeTransgelin Family MemberKey Function(s) Involved InMechanism/Interaction InvolvedSource
T cellsTransgelin-2Activation, immunological synapse stabilization, adhesion to target cells, tumor cell killingStabilizes actin cytoskeleton, interacts with LFA-1 nih.govnih.govfrontiersin.org
B cellsTransgelin-2Stabilization of T cell-B cell conjugatesNot fully specified, likely actin cytoskeleton nih.gov
MacrophagesTransgelin-2PhagocytosisUpregulated by LPS, blocks Arp2/3 branching nih.govresearchgate.netnih.gov

Role of this compound (Transgelin) in Stress Responses and Homeostasis

Transgelin is involved in cellular responses to stress and the maintenance of homeostasis, often in the context of its role in cytoskeletal dynamics and associated signaling pathways. Transgelin's involvement in calcium interactions and contractile properties of the cell may contribute to replicative senescence uniprot.orgabcam.com.

In the context of endoplasmic reticulum (ER) stress, particularly in the tumor microenvironment of ovarian cancer, ER stress responses can repress Transgelin-2 (TAGLN2) in infiltrating CD8+ T cells, leading to their dysfunctional state gumed.edu.plnih.govresearchgate.net. Restoring TAGLN2 expression in ER-stressed CD8+ T cells increased their lipid uptake, mitochondrial respiration, and cytotoxic capacity gumed.edu.plnih.govresearchgate.net. This highlights a role for Transgelin-2 in maintaining metabolic homeostasis and function in immune cells under stress.

Transgelin is also linked to maintaining structural integrity and cellular movement in fibroblasts and myofibroblasts, supporting cellular responses to mechanical stimuli and facilitating the maintenance of cell shape and tension abcam.com. This role in maintaining cytoskeletal integrity is crucial for cellular homeostasis under various mechanical stresses.

While the integrated stress response (ISR) is a key pathway for restoring cellular homeostasis under diverse stress stimuli, the direct and detailed involvement of Transgelin within this specific pathway is not extensively detailed in the provided search results embopress.org. However, its regulation by factors like TGF-β, which is involved in tissue remodeling and cellular differentiation, suggests a role in responses to environmental cues and maintaining tissue homeostasis researcherslinks.comresearchgate.net.

Transgelin's association with pathways like RhoA/Rho kinase and WNT signaling, which are involved in actin cytoskeleton organization and cell proliferation/differentiation, further underscores its contribution to maintaining cellular homeostasis and responding to various stimuli abcam.com.

This compound (Transgelin) in Intercellular Communication

Transgelin's role in intercellular communication is primarily mediated through its influence on cell motility, adhesion, and the formation of specialized structures like the immunological synapse. As an actin cross-linking/gelling protein, transgelin affects cell motility and morphology, which are fundamental to cell-cell interactions and communication wikipedia.orgfrontiersin.orgresearchgate.net.

In the immune system, Transgelin-2 is crucial for stabilizing the immunological synapse between T cells and antigen-presenting cells, a critical structure for initiating adaptive immunity and facilitating communication between these cells nih.govresearchgate.netnih.govfrontiersin.org. This stabilization, mediated by Transgelin-2's interaction with the actin cytoskeleton and proteins like LFA-1, is essential for effective immune cell communication and response nih.govfrontiersin.org.

Transgelin is also expressed in cancer-associated fibroblasts (CAFs) and can promote fibroblast activation and mobility researchgate.net. Intercellular communication between fibroblasts and cancer cells using various soluble mediators has been reported researchgate.net. While the direct mechanism of transgelin's involvement in this communication beyond influencing fibroblast behavior is not explicitly detailed, its role in shaping the tumor microenvironment through CAF activation suggests an indirect influence on intercellular signaling within tumors researchgate.net.

In the heart, transgelin is a marker for vascular smooth muscle cells (vSMCs), and studies investigating intercellular communication within the heart have examined markers like transgelin in different cell populations oup.com. This highlights its use as a marker to identify cell types involved in intercellular signaling networks.

Physiological and Pathological Implications of Ws3 10 Protein Transgelin

Expression Profiles of WS3-10 Protein (Transgelin) Across Tissues and Developmental Stages

Transgelin exhibits a broad and overlapping expression pattern across various tissues and developmental stages. In vertebrates, three homologous isoforms of transgelin exist, encoded by distinct genes: TAGLN, TAGLN2, and TAGLN3. frontiersin.org

Transgelin-1 (TAGLN) is abundantly expressed in visceral and vascular smooth muscle cells and serves as an early differentiation marker for these cells. Its expression levels in smooth muscle cells correlate with the degree of differentiation. frontiersin.org Transgelin-1 is also found in fibroblasts and epithelial cells, particularly when treated with TGF-β1 to induce myofibroblast differentiation. frontiersin.org

Transgelin-2 (TAGLN2) is widely expressed in a variety of tissues and organs, including smooth muscle cells, lung epithelium, gut, ovary, nephrons, pancreas, T cells of the immune system, bone marrow cells, and stem cells. frontiersin.orgmdpi.com Transgelin-2 is abundant in smooth muscle cells and was initially described as SM22α. mdpi.com Transgelin-2 localizes to multiple intracellular sites, including the cytoplasm, cell membrane, and nucleus, with its localization potentially varying depending on pathophysiological states. frontiersin.org

Transgelin-3 (TAGLN3) was first identified in rat brain and is primarily expressed in neurons. frontiersin.orgfrontiersin.org

During development, transgelin is expressed by various cell types, including vascular smooth muscle cells, myocardial cells, and adipocyte progenitors. researchgate.net In Drosophila melanogaster, transgelins (Mp20, CG5023, and Chd64) display differential expression patterns throughout development. Mp20 and CG5023 are predominantly expressed in mesodermal tissues with the onset of myogenesis, accumulating in the cytoplasm of somatic muscles and the heart in the late embryo. nih.gov Chd64 is primarily expressed in endodermal and ectodermal tissues and exhibits both cytoplasmic and nuclear localization. nih.gov

Studies in animal models of kidney injury have shown transgelin expression in both glomerular and tubulointerstitial injury, suggesting it can be a general indicator of kidney insult. mdpi.com Depending on the specific animal model used, different cell types may demonstrate transgelin upregulation. nih.gov

Genetic Variations and Polymorphisms in TAGLN Gene and Their Biological Impact

Genetic variations and polymorphisms in the TAGLN gene can have biological impacts. Studies have investigated the association of single-nucleotide polymorphisms (SNPs) in the TAGLN gene with various conditions.

For instance, a study in a Russian population found that the SNP rs494356 in the TAGLN gene was associated with different parameters of functional outcomes in ischemic stroke. nih.govresearchgate.net This suggests a potential role of TAGLN genetic variations in influencing recovery or long-term effects after stroke.

While the provided search results highlight the association of a specific TAGLN SNP with stroke outcomes, research into other genetic variations and their broader biological impacts on transgelin function and related physiological processes is ongoing.

Role of this compound (Transgelin) in Model Organism Biology

Model organisms have been instrumental in elucidating the functions of transgelin. Studies in species ranging from yeast to mice have provided insights into its conserved roles in cytoskeletal organization and cellular processes.

Studies in Saccharomyces cerevisiae Models for this compound (Transgelin) Function

In Saccharomyces cerevisiae (baker's yeast), the transgelin homolog is encoded by the SCP1 gene. uniprot.orgalliancegenome.org Studies in S. cerevisiae have shown that Scp1 is a component of the cortical actin patches and functions with fimbrin (Sac6) to regulate the stability and organization of the actin cytoskeleton. nih.govyeastgenome.orgnih.gov Scp1 binds directly to actin filaments, cross-links, and stabilizes them in vitro, and localizes to actin filament structures in vivo. nih.gov The sites on Scp1 necessary for actin cross-linking are located in the carboxy terminus. nih.gov This highlights a conserved role for transgelin in actin cytoskeleton dynamics even in simpler eukaryotic organisms.

Investigations in Murine Models for this compound (Transgelin) Deficiency or Overexpression

Murine models have been valuable for studying the physiological roles of transgelin isoforms. Mice with a knockout of the orthologous TAGLN gene are viable and fertile, but their vascular smooth muscle cells show altered actin filament distribution and cytoskeletal organization. nih.govnih.gov

Studies using Tagln-Cre mouse strains have helped trace the fate of transgelin-expressing cells during development, showing their involvement in processes like ventral midline closure. biologists.com Targeted elimination of TGFβR2 in TAGLN-positive cells in mice impairs midline closure and affects the subsequent patterning of musculature and skeletal components. nih.gov

Transgelin deficiency or overexpression in human mesenchymal stem cells (hMSC) in murine models has been associated with significant changes in cellular and nuclear morphology and cytoplasmic organelle composition, demonstrating alterations in actin filament distribution and cytoskeletal organization. nih.gov TAGLN overexpression in hMSC implanted subcutaneously into NOD/SCID mice enhanced differentiation towards osteoblastic and adipocytic lineages. researchgate.netnih.gov

Mouse models of atherosclerosis have indicated that the absence of SM22α (Transgelin-1) increases atherosclerotic lesion area and the proportion of proliferating smooth muscle cell-derived plaque cells, suggesting its role in regulating smooth muscle cell phenotype during atherogenesis. nih.gov

A mouse model of asthma showed that inhalation of a transgelin-2 agonist (TSG12) effectively reduced pulmonary resistance, indicating a potential therapeutic target for airway hyperresponsiveness. frontiersin.org

Studies in other Animal Models for this compound (Transgelin)

Beyond mice, studies in other animal models have also contributed to understanding transgelin function. For example, research in Drosophila melanogaster has provided insights into the developmental expression and potential roles of its transgelin homologs in mesodermal, endodermal, and ectodermal tissues. nih.gov

Animal models of kidney fibrosis, such as the 5/6 nephrectomy model in rats and mice with unilateral ureteral obstruction (UUO), have shown elevated transgelin gene expression in kidney tissue, increasing with the progression of fibrosis. nih.govresearchgate.net These models demonstrate transgelin upregulation in interstitial fibroblasts and periglomerular cells, particularly in activated fibroblasts. researchgate.net

Studies in anti-glomerular basement membrane nephritis animal models have revealed that SM22α expression may reflect structural and functional shifts following injury, with transgelin expression observed in parietal epithelial cells of Bowman's capsule. nih.gov In the 5/6 nephrectomy model, transgelin was found in interstitial fibroblasts and glomerular epithelial cells, while in the puromycin (B1679871) aminonucleoside nephrosis model, it was observed only in glomerular epithelial cells. nih.gov These findings indicate that transgelin upregulation can be cell-type specific depending on the animal model and the etiology of the disease. nih.gov

This compound (Transgelin) Dysregulation in Disease States

Dysregulation of transgelin expression and function is implicated in various disease states, particularly those involving alterations in cell motility, differentiation, and tissue remodeling.

Transgelin is often downregulated in transformed fibroblasts and several cancer cell lines and tissues. atlasgeneticsoncology.orgnih.gov This downregulation is considered an early and sensitive marker for the onset of transformation. atlasgeneticsoncology.org Transgelin is thought to act as a tumor suppressor, and its diminished expression has been observed in prostate, breast, and colon cancers. frontiersin.orgatlasgeneticsoncology.orgnih.gov In prostate cancer, transgelin expression decreases with disease progression, with the lowest levels in metastasized lesions. atlasgeneticsoncology.org Loss of transgelin may contribute to the suppression of androgen-induced proliferation in androgen-dependent prostate cancer by preventing co-activator binding to the androgen receptor. atlasgeneticsoncology.org

In colorectal cancer, loss of transgelin is closely associated with progression, differentiation, and metastasis. atlasgeneticsoncology.org Restoration of transgelin expression in vitro and in vivo inhibits carcinogenesis in this context. atlasgeneticsoncology.org Decreased transgelin expression in patients with colorectal cancer is linked to elevated levels of anti-transgelin antibodies and lower survival, suggesting it as a potential prognostic marker. atlasgeneticsoncology.org

Conversely, transgelin-2 dysregulation has been reported in different malignancies, with studies emphasizing its role in cancer development and progression. mdpi.comnih.gov Transgelin-2 is upregulated in leukemia and lymphoma cell lines and is involved in B-cell lymphoma development. mdpi.comnih.gov Overexpression of transgelin-2 may be associated with chemotherapy resistance in certain cancers, although the precise mechanism is not fully understood. mdpi.comnih.gov

Transgelin dysregulation is also observed in kidney diseases. It is considered a potential player in fibrosis and a marker of kidney injury. mdpi.com Upregulation of transgelin has been found in various kidney diseases, including anti-glomerular basement membrane nephritis, 5/6 nephrectomy models, ischemia-reperfusion injury, and obstructive nephropathy. mdpi.comnih.gov In chronic kidney disease (CKD), transgelin is upregulated, particularly in advanced stages, suggesting its potential as a noninvasive biomarker and therapeutic target for CKD-associated kidney fibrosis. nih.govresearchgate.net

Transgelin's role in lipid metabolism has also been explored. Differences in transgelin expression in human populations have been associated with elevated plasma lipids (triglycerides, total cholesterol, and LDL cholesterol). asbmb.org In transgelin knockout cells, a reduction in the uptake of LDL, VLDL, and transferrin was observed, suggesting its involvement in endocytosis, likely through binding to actin filaments during this process. asbmb.org

Transgelin-2 dysregulation has also been linked to cardiovascular disorders, where altered vascular function may contribute to the disease state. abcam.com

The diverse roles of transgelin in cellular processes mean that its dysregulation can contribute to the pathology of a wide range of diseases, often involving altered cytoskeletal dynamics, cell migration, and differentiation.

Advanced Methodologies in Ws3 10 Protein Transgelin Research

Gene Editing Technologies for TAGLN Gene Functional Dissection (e.g., CRISPR-Cas9)

The advent of precise gene-editing tools, particularly the CRISPR-Cas9 system, has revolutionized the functional analysis of the TAGLN gene. This technology allows for the targeted disruption, or "knockout," of the TAGLN gene to investigate the resulting phenotypic changes in cells and organisms.

Researchers have successfully utilized CRISPR-Cas9 to disrupt the TAGLN gene in various cell lines to study its role in different biological processes. For instance, in one study, the TAGLN gene was disrupted in 786-O renal cell carcinoma (RCC) cells. plos.org The goal was to understand the protein's impact on cancer cell proliferation and its potential contribution to resistance to therapies like sunitinib (B231). plos.org Despite challenges in achieving complete gene silencing, the partial knockdown via CRISPR-Cas9 demonstrated that reduced transgelin levels led to significantly slower proliferation of RCC cells. plos.org

In another significant application, a genome-wide CRISPR-Cas9 knockout screen was employed in HepG2 liver cells to identify novel genes involved in the uptake of low-density lipoprotein (LDL). nih.govresearchgate.net This unbiased screen, which targeted 19,114 genes, identified TAGLN as one of the genes influencing LDL uptake. nih.govresearchgate.net Subsequent generation of stable TAGLN knockout HepG2 cell lines confirmed that the absence of transgelin resulted in a consistent and significant reduction in LDL uptake, suggesting a role for the protein in endocytosis. nih.govresearchgate.net These studies exemplify the power of CRISPR-Cas9 in dissecting the specific functions of the WS3-10 protein.

Table 1: Examples of CRISPR-Cas9 Applications in TAGLN Gene Research

Cell Line Objective of Study Key Finding Reference
786-O (Renal Cell Carcinoma) Investigate the role of transgelin in cell proliferation and sunitinib resistance. Reduced transgelin levels via CRISPR/Cas9 resulted in significantly slower cell proliferation. plos.org

Proteomic Approaches for Identifying this compound (Transgelin) Interactomes

Understanding the function of a protein requires identifying its interaction partners. Proteomic techniques, particularly those combining co-immunoprecipitation (Co-IP) with mass spectrometry (MS), have been instrumental in mapping the this compound interactome.

In this approach, an antibody specific to WS3-10 is used to pull down the protein from cell lysates. Any proteins that are bound to WS3-10 will be co-precipitated. This complex is then analyzed by high-performance liquid chromatography/mass spectrometry (HPLC/MS) to identify the interacting proteins. One such study successfully identified 297 potential protein interactors of transgelin in human colon cancer cells, revealing a complex network of associations. frontiersin.org A key interaction validated from this screen was with Poly (ADP-ribose) polymerase 1 (PARP1), suggesting a previously unknown role for transgelin in the nucleus. rupress.org

Another proteomic study, using 2-D difference gel electrophoresis and mass spectrometry, compared protein expression in normal lung versus lung adenocarcinoma tissues. nih.govresearchgate.netplos.org This research identified WS3-10 (TAGLN) as one of the proteins overexpressed in the cancer tissue, specifically within the tumor-associated stromal cells. nih.govresearchgate.netplos.org These proteomic strategies are crucial for uncovering novel pathways and functions associated with the this compound.

Advanced Imaging Techniques for Visualizing this compound (Transgelin) Dynamics

Visualizing the subcellular localization and dynamic behavior of WS3-10 is key to understanding its function. Advanced imaging techniques, including confocal microscopy and super-resolution microscopy, have provided unprecedented insights.

Confocal microscopy has been widely used to demonstrate the colocalization of WS3-10 with F-actin stress fibers, confirming its role as an actin-binding protein. nih.govresearchgate.netrupress.org For example, immunofluorescence staining in bladder carcinoma cells showed that ectopically expressed WS3-10 predominantly colocalized with F-actin in the cytoplasm. tainstruments.com Similarly, studies using fluorescently-tagged WS3-10 (e.g., GFP-transgelin) in various cell types, including B-cells and T-cells, have visualized its dynamic recruitment to specific cellular structures like the immunological synapse. plos.orgrupress.org

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM), have the potential to overcome the diffraction limit of conventional light microscopy, offering a much higher spatial resolution. plos.orgmpg.deopticsjournal.net These methods can reveal the fine details of WS3-10's interaction with the cytoskeleton and its organization within complex cellular machinery. opticsjournal.net For instance, the application of super-resolution imaging could elucidate the precise arrangement of WS3-10 within actin bundles or at focal adhesions, providing a nanoscale view of its structural role. nih.gov

In vitro Reconstitution Systems for Studying this compound (Transgelin) Mechanisms

In vitro reconstitution systems, which use purified proteins to study their interactions and activities outside the complex environment of the cell, have been fundamental in defining the biochemical properties of WS3-10.

A common in vitro method is the cosedimentation assay. In this assay, purified WS3-10 is mixed with filamentous actin (F-actin), and the mixture is subjected to high-speed centrifugation. If WS3-10 binds to F-actin, it will pellet along with the actin filaments. Such assays performed on the yeast homolog of transgelin, Scp1, demonstrated that it binds directly to actin filaments with a dissociation constant (Kd) of approximately 0.7 µM. mpg.denih.gov Similar studies have reported that mammalian transgelin binds to actin with a Kd in the range of 1.3 to 1.4 µM and can induce the gelation of actin filaments. molbiolcell.org

Other in vitro techniques used to study WS3-10 include light scattering assays to monitor actin filament cross-linking and bundling. nih.gov These assays measure the change in light scattered by the solution as individual actin filaments are organized into larger, more complex structures by WS3-10. nih.gov Such reconstituted systems are essential for determining the direct biochemical activities of WS3-10 and for dissecting the function of specific protein domains. mpg.de

Biophysical Methods for Analyzing this compound (Transgelin)-Ligand and Protein-Protein Interactions

Biophysical methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of molecular interactions. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing the interactions of WS3-10 with its binding partners, such as actin or other proteins. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. tainstruments.comnih.govceitec.cznih.gov By titrating one binding partner into a solution containing the other, ITC can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.govnih.gov This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction. While specific, detailed SPR or ITC studies focused solely on WS3-10 are not extensively documented in the initial search, these methods are standard for characterizing the protein-protein and protein-ligand interactions that are central to WS3-10's function. researchgate.net

Table 2: Biophysical Methods for Protein Interaction Analysis

Technique Principle Key Parameters Measured Application to WS3-10 Research
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand on a sensor surface. nih.govnih.gov Association rate (ka), Dissociation rate (kd), Affinity (KD). nih.gov Quantifying the kinetics and affinity of WS3-10 binding to actin and other interacting proteins. cytivalifesciences.com

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding interaction. nih.govceitec.cz | Affinity (Ka), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). tainstruments.com | Determining the thermodynamic profile of WS3-10 interactions to understand the driving forces of binding. nih.gov |

High-Throughput Screening for Modulators of this compound (Transgelin) Activity

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large libraries of small molecules to identify compounds that modulate the activity of a specific target, such as the this compound. umich.edudomainex.co.ukroutledge.com Although specific HTS campaigns targeting WS3-10 have not been detailed in the searched literature, the principles of HTS can be readily applied to discover novel modulators of its function.

An HTS assay for WS3-10 would first require the development of a robust and measurable readout of its activity. plos.orgevotec.com For example, given WS3-10's actin-binding and bundling properties, an assay could be designed based on fluorescence polarization or FRET (Förster Resonance Energy Transfer) to measure the interaction between fluorescently labeled WS3-10 and actin. plos.org Alternatively, a cell-based phenotypic screen could be developed, such as monitoring changes in cell morphology, migration, or the expression of a reporter gene known to be regulated by WS3-10 activity. plos.orgarvojournals.org

Once a suitable assay is developed and miniaturized (e.g., to a 384- or 1536-well plate format), large chemical libraries can be screened to identify "hits"—compounds that either enhance or inhibit WS3-10's function. umich.eduservice.gov.uk These hits would then undergo further validation and optimization to become lead compounds for potential therapeutic development. nih.govsygnaturediscovery.com

Antibody-based Detection and Quantification of this compound (Transgelin)

Antibodies are indispensable tools for the detection and quantification of the this compound in a wide array of research applications. A variety of polyclonal and monoclonal antibodies targeting WS3-10 are commercially available and have been validated for use in multiple techniques. ceitec.czumich.eduevotec.comatlasgeneticsoncology.orgptglab.com

Western Blotting (WB): This is the most common application, used to detect the 22 kDa this compound in cell lysates and tissue homogenates. It is frequently used to compare the expression levels of WS3-10 between different samples, for example, in normal versus cancerous tissues. nih.govresearchgate.net

Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques use antibodies to visualize the localization of WS3-10 within tissues and cells. IHC on paraffin-embedded tissue sections has been crucial in showing the specific expression of WS3-10 in the stromal compartment of tumors, while IF in cultured cells confirms its colocalization with cytoskeletal structures. researchgate.netceitec.czptglab.comptglab.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method that can be used to measure the concentration of WS3-10 in biological fluids or cell extracts, offering a high-throughput way to assess protein levels. ceitec.cz

Immunoprecipitation (IP): As mentioned in the proteomics section, antibodies are used to isolate WS3-10 and its binding partners from complex mixtures. rupress.orgptglab.com

Table 3: Common Antibody-Based Applications for WS3-10 (Transgelin) Research

Application Purpose Typical Sample Type Reference(s)
Western Blot (WB) Detect and quantify protein levels. Cell lysates, tissue homogenates. nih.govresearchgate.netevotec.com
Immunohistochemistry (IHC) Visualize protein localization in tissue sections. Paraffin-embedded or frozen tissues. researchgate.netceitec.czumich.eduevotec.com
Immunofluorescence (IF) Visualize protein localization in cells. Cultured cells. tainstruments.comceitec.czevotec.comptglab.com
ELISA Quantify protein concentration. Cell extracts, biological fluids. ceitec.czptglab.com

| Immunoprecipitation (IP) | Isolate protein and its binding partners. | Cell lysates. | rupress.orgptglab.com |

Future Directions and Therapeutic Perspectives of Ws3 10 Protein Transgelin Research

Unexplored Functions and Regulatory Pathways of WS3-10 Protein (Transgelin)

While significant progress has been made in understanding the role of this compound (Transgelin) in actin cytoskeletal dynamics, many of its functions and regulatory mechanisms remain to be elucidated. amegroups.org The protein is implicated in a multitude of signaling pathways, often with cell-type specific effects, suggesting a complex regulatory network that is still not fully mapped.

Key signaling pathways where Transgelin's role is established but not fully understood include:

PI3K/AKT Pathway : This pathway is crucial in cancer metastasis, and studies have shown that inhibiting AKT signaling can lead to Transgelin downregulation, subsequently decreasing cancer cell migration and invasion. frontiersin.orgnih.gov

TGF-β/Smad Pathway : As a TGF-β inducible gene, Transgelin is a downstream effector of this pathway, which has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter in later stages. amegroups.orgfrontiersin.org

JNK Signaling Pathway : Similar to the AKT pathway, activated JNK signaling promotes the overexpression of Transgelin, contributing to colorectal cancer progression. nih.gov

NF-κB Signaling Pathway : Transgelin-2 has been explored for its role in modulating vascular inflammation via the NF-κB signaling pathway. mdpi.com

Recent findings have opened up new questions. For instance, Transgelin can bind to poly(ADP-ribose) polymerase-1 (PARP1), which in turn regulates genes involved in the Rho signaling pathway, affecting cytoskeletal remodeling. frontiersin.org In bladder carcinoma, Transgelin has been identified as a downstream gene of p53 and PTEN, acting as a tumor suppressor, which contrasts with its oncogenic role in other cancers. mdpi.com Furthermore, the discovery that the transcription factor Kruppel-like factor 6 (KLF-6) may be involved in Transgelin up-regulation in renal fibrosis points to yet another layer of transcriptional control. plos.org A significant gap in knowledge exists regarding the post-translational modifications of Transgelin and how these modifications affect its function and interactions with other proteins. The regulatory mechanisms governing Transgelin's expression and function in immunity and various cellular processes are largely unknown and represent a critical area for future research. amegroups.org

Emerging Roles of this compound (Transgelin) in Novel Biological Systems

The role of this compound (Transgelin) is continuously expanding beyond its classical functions. Recent research has uncovered its involvement in previously unexpected biological contexts, highlighting its versatility.

A groundbreaking discovery is the role of Transgelin-2 in T-cell metabolism and anti-tumor immunity. nih.govresearchgate.net It was found that Transgelin-2 is essential for optimal fatty acid uptake and mitochondrial respiration in CD8+ T cells. nih.govresearchgate.net It interacts with fatty acid-binding protein 5 (FABP5), facilitating its localization to the cell surface. nih.govresearchgate.net In the tumor microenvironment of ovarian cancer, endoplasmic reticulum (ER) stress was found to suppress Transgelin-2 expression in T cells, leading to their dysfunction. nih.govresearchgate.net This positions Transgelin-2 as a critical link between the cytoskeleton and immunometabolism.

Another novel area is Transgelin's involvement in lipid metabolism and atherosclerosis. A genome-wide CRISPR/Cas9 screen identified Transgelin as a new gene involved in LDL endocytosis. ahajournals.orgnih.gov In vivo studies in mice demonstrated that a deficiency in Transgelin was associated with elevated LDL cholesterol and increased atherosclerosis, suggesting a role beyond its intracellular functions, potentially in lipoprotein metabolism and cardiovascular disease. ahajournals.org

Furthermore, Transgelin's expression has been noted in various disease states, hinting at broader roles. For example, its upregulation is observed in obstructive nephropathy and is being considered as a potential marker for renal fibrosis. plos.org In multiple myeloma, serum levels of Transgelin-2 have been associated with renal impairment. mdpi.com These emerging roles underscore the need for further investigation into the function of Transgelin in a wider range of physiological and pathological systems.

Emerging Area Key Finding Associated Transgelin Isoform Potential Implication
Immunometabolism Interacts with FABP5 to regulate fatty acid uptake and mitochondrial respiration in CD8+ T cells. nih.govresearchgate.netTransgelin-2Modulating T-cell function for cancer immunotherapy.
Cardiovascular Disease Deficiency is linked to elevated LDL cholesterol and increased atherogenesis in mice. ahajournals.orgTransgelin (general)A new factor in lipid metabolism and atherosclerosis.
Renal Disease Upregulated in obstructive nephropathy and associated with renal impairment in multiple myeloma. mdpi.complos.orgTransgelin, Transgelin-2A potential biomarker for kidney fibrosis and dysfunction.

Methodological Advancements for Comprehensive this compound (Transgelin) Analysis

The study of this compound (Transgelin) has been greatly aided by advancements in proteomic and genomic technologies. These methods allow for a more comprehensive and quantitative analysis of its expression, interactions, and function.

Proteomic Approaches:

2D Gel Electrophoresis (2-DE): This classical technique has been used for the initial identification of Transgelin upregulation in conditions like renal fibrosis by separating proteins based on isoelectric point and molecular weight. plos.orgmdpi.com

Mass Spectrometry (MS): MS-based approaches, including both "bottom-up" (analyzing digested peptides) and "top-down" (analyzing intact proteins) strategies, are central to modern proteomics. mdpi.com Techniques like MALDI-MS and LC-MS enable the identification and quantification of Transgelin and its post-translational modifications from complex biological samples like tissues and plasma. mdpi.com

Quantitative Proteomics: Stable Isotopic Labeling (SIL) methods, such as using 18O labeling, allow for the precise relative quantification of protein levels between different states, which is crucial for studying Transgelin regulation. uga.edu Label-free methods, like spectral counting, offer a simpler alternative for comparative proteomic analysis. uga.edu

Genomic and Gene Editing Approaches:

CRISPR/Cas9 Genome-Wide Screens: This powerful technology has been instrumental in identifying novel functions for genes. A CRISPR/Cas9 screen successfully identified Transgelin as a new gene involved in LDL metabolism, a function that was not previously apparent. ahajournals.orgnih.gov

RNA Interference (RNAi): The use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence Transgelin expression has been a key tool in elucidating its function. nih.govnih.gov For example, silencing Transgelin allowed researchers to confirm its role in cancer cell migration and invasion. nih.gov

These advanced methodologies are crucial for moving the field forward. Future studies will likely integrate multi-omics approaches—combining proteomics, transcriptomics, and genomics—to build a more holistic understanding of Transgelin's role in cellular networks.

Theoretical Frameworks and Computational Modeling for this compound (Transgelin)

Theoretical frameworks and computational modeling are becoming increasingly important for understanding the complex dynamics of biological systems, including the function of proteins like WS3-10 (Transgelin). These approaches allow researchers to integrate experimental data into predictive models, generate new hypotheses, and simulate complex cellular processes that are difficult to study experimentally.

One area where modeling has been applied is in understanding the endothelial to mesenchymal transition (EndMT), a process where endothelial cells acquire mesenchymal characteristics. A computational model of the molecular regulatory network controlling EndMT includes Transgelin (also known as SM22α) as a key mesenchymal marker. frontiersin.orgnih.gov This model serves as a theoretical framework to simulate how various signals and genetic perturbations affect the transition, providing insights into the conditions required for EndMT to occur. frontiersin.orgnih.gov Such models can be used to predict the effects of pharmacological manipulations in silico before they are tested in the lab. frontiersin.orgnih.gov

Agent-based mathematical modeling has also been used to investigate the role of actin cross-linking proteins, including Transgelin, in force generation during cellular processes like clathrin-mediated endocytosis (CME). pnas.org By simulating the effects of varying the number of cross-linking proteins, these models can help to understand how proteins like Transgelin contribute to the mechanical forces required for vesicle internalization. pnas.org

The development of theoretical and computational tools to model multistable gene regulatory networks provides a broader framework for understanding how proteins like Transgelin, which are part of complex feedback loops, contribute to distinct cellular states. escholarship.org As more quantitative data on Transgelin's interactions and expression dynamics become available, these models will become more sophisticated, allowing for a deeper understanding of its regulatory logic in health and disease. Preliminary crystallographic analysis of Transgelin provides the structural basis needed for more detailed molecular dynamics simulations. researchgate.net

Identifying Novel Therapeutic Strategies Targeting this compound (Transgelin)

The diverse and context-dependent roles of this compound (Transgelin) make it an intriguing, albeit complex, therapeutic target. Strategies are being explored that aim to either inhibit its function in diseases where it acts as a promoter or enhance its activity where it is protective.

Targeting Transgelin in Cancer: In many cancers, such as biliary tract cancer and certain gliomas, Transgelin-2 is overexpressed and associated with malignancy, chemoresistance, and cancer stem cell-like properties. frontiersin.orgnih.govmdpi.com This makes it a promising target for anticancer therapy. frontiersin.org

Inhibition of Expression: Suppressing Transgelin-2 expression, for example through RNAi, has been shown to decrease cancer cell motility, reduce tumorigenicity, and, importantly, enhance sensitivity to chemotherapy and radiation. nih.govnih.gov

Combination Therapies: Targeting Transgelin-2 in combination with conventional cytotoxic drugs like gemcitabine (B846) has shown synergistic effects in overcoming chemoresistance in biliary tract cancer cells. nih.gov Because Transgelin-2 is more restricted to cancer cells compared to Transgelin-1, targeting it selectively may reduce the side effects associated with broader cytoskeletal-directed therapies. frontiersin.org

Enhancing Transgelin Function: Conversely, in some contexts, increasing Transgelin's function is desirable.

Immunotherapy: In the tumor microenvironment, where ER stress suppresses Transgelin-2 in CD8+ T cells, restoring its expression could be a powerful immunotherapeutic strategy. nih.govresearchgate.net Overexpressing Transgelin-2 in chimeric antigen receptor (CAR) T-cells has been shown to bypass the detrimental effects of the tumor microenvironment and improve therapeutic efficacy in mouse models of ovarian cancer. nih.gov

Asthma: Transgelin-2 has been implicated in regulating pulmonary resistance in asthma, and agonists of Transgelin-2 are being considered as a potential treatment. frontiersin.org

Q & A

Q. What statistical methods are recommended for analyzing WS3-10’s differential expression in cancer proteomics?

  • Tools : Use 2D-DIGE (Difference Gel Electrophoresis) for paired normal/tumor samples, followed by ANOVA for spot quantification .
  • Follow-up : Confirm mass spectrometry-identified candidates (e.g., TAGLN, TAGLN2) with orthogonal methods like targeted MS/MS or Western blot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.